

Application Notes and Protocols: Tris(tert-pentoxy)silanol for Atomic Layer Deposition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(tert-pentoxy)silanol*

Cat. No.: *B100008*

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These application notes provide a comprehensive overview of the use of **Tris(tert-pentoxy)silanol** (TPS) as a precursor for the atomic layer deposition (ALD) of silicon dioxide (SiO₂) thin films. This document includes key properties of the precursor, detailed experimental protocols for its application in ALD, and a summary of the resulting film characteristics.

Precursor: Tris(tert-pentoxy)silanol (TPS)

Tris(tert-pentoxy)silanol is an organosilicon compound increasingly utilized as a precursor for the deposition of high-quality silicon dioxide films, particularly in rapid ALD processes.^{[1][2]} Its chemical structure features a central silicon atom bonded to three tert-pentoxy groups and one hydroxyl group, which influences its reactivity and thermal properties, making it suitable for ALD applications.^[3]

Chemical and Physical Properties:

Property	Value
CAS Number	17906-35-3
Molecular Formula	C ₁₅ H ₃₄ O ₄ Si
Molecular Weight	306.51 g/mol
Appearance	Clear, colorless liquid
Density	0.944 g/mL at 25 °C
Boiling Point	96-99 °C at 3-4 torr
Vapor Pressure	1 torr @ 84 °C

Source:[4]

Safety Information:

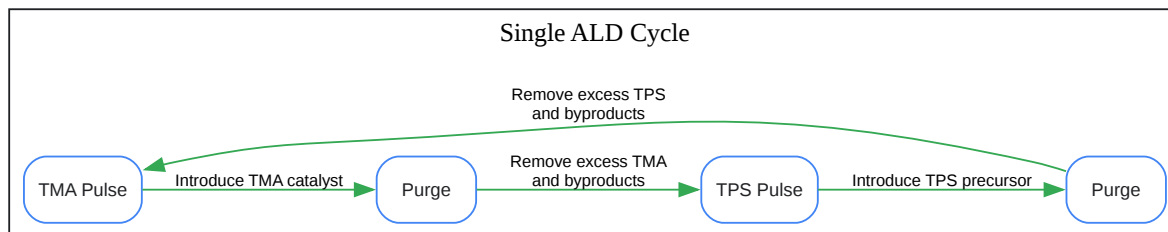
Tris(tert-pentoxy)silanol may cause long-lasting harmful effects to aquatic life.[5] It is recommended to handle the compound in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses.[6] For detailed safety information, consult the Safety Data Sheet (SDS).[5][6]

Atomic Layer Deposition of SiO₂ using TPS

Tris(tert-pentoxy)silanol is particularly effective in rapid ALD (RALD) processes for depositing SiO₂ films, often utilizing a catalyst such as trimethylaluminum (TMA).[2][7][8] This method can achieve significantly higher growth rates than conventional ALD while maintaining the hallmark self-limiting growth and excellent conformality.[2] The process generally involves the sequential exposure of the substrate to the catalyst (e.g., TMA) and then to the TPS precursor.

Experimental Workflow

The following diagram illustrates a typical rapid ALD cycle for SiO₂ deposition using TMA as a catalyst and TPS as the silicon precursor.



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Caption: A schematic of a rapid ALD cycle for SiO₂ deposition.

Experimental Protocol: Rapid ALD of SiO₂

This protocol is a generalized procedure based on published literature for the deposition of SiO₂ thin films using **Tris(tert-pentoxysilanol)** and trimethylaluminum in a rapid ALD process. [7][8] Actual parameters may need to be optimized for specific ALD reactors and substrate types.

Materials and Equipment:

- ALD Reactor equipped with precursor delivery systems for TMA and TPS
- **Tris(tert-pentoxysilanol)** (≥99.99% purity)
- Trimethylaluminum (TMA)
- High-purity inert gas (e.g., Argon, Nitrogen) for carrier and purging
- Substrates (e.g., silicon wafers)
- Substrate holder and heating system
- Vacuum pump and pressure gauges

Procedure:

- Substrate Preparation: Clean the substrates using a standard procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants. Load the cleaned substrates into the ALD reactor.
- Reactor Setup:
 - Heat the ALD reactor to the desired deposition temperature (e.g., 120-250 °C).[7]
 - Heat the **Tris(tert-pentoxy)silanol** precursor canister to a stable temperature (e.g., 80 °C) to ensure adequate vapor pressure.[8]
 - Set the inert gas flow rates for precursor delivery and purging. A typical carrier gas flow rate for TPS is 50 sccm.[8]
 - Maintain a stable deposition pressure, for instance, 0.6 Torr during the purge steps.[8]
- Deposition Cycle: The rapid ALD process consists of a sequence of four steps, which are repeated to achieve the desired film thickness:
 - Step 1: TMA Pulse: Introduce TMA vapor into the reactor chamber for a set duration (e.g., 2 seconds).[8] The TMA acts as a catalyst, preparing the surface for the subsequent TPS reaction.
 - Step 2: Purge: Stop the TMA flow and purge the reactor with inert gas for a specified time (e.g., 4 seconds) to remove any unreacted TMA and gaseous byproducts.[8]
 - Step 3: TPS Pulse: Introduce **Tris(tert-pentoxy)silanol** vapor into the reactor chamber. The pulse time can vary significantly depending on the desired growth per cycle and temperature (e.g., 40-70 seconds).[8]
 - Step 4: Purge: Stop the TPS flow and purge the reactor with inert gas for an extended period (e.g., 120 seconds) to ensure complete removal of the precursor and reaction byproducts.[8]
- Repeat Cycles: Repeat the deposition cycle (Steps 1-4) until the target SiO₂ film thickness is achieved.

- Post-Deposition: Cool down the reactor under an inert gas atmosphere before removing the coated substrates.

Film Properties and Data

The properties of the deposited SiO₂ films are highly dependent on the ALD process parameters. The following tables summarize key quantitative data from studies using **Tris(tert-pentoxy)silanol**.

Table 1: Growth Per Cycle (GPC) at Various Temperatures

Deposition Temperature (°C)	Growth Per Cycle (nm/cycle)	Reference
120	35	[7]
140	~28	[8]
185	-	
230	-	
250	10.5	

Table 2: Influence of TPS Pressure and Temperature on Growth Rate

Temperature (°C)	TPS Pressure (Torr)	SiO ₂ Thickness per Exposure (Å)
150	~1	125-140
175	~1	125-140

Source:[1]

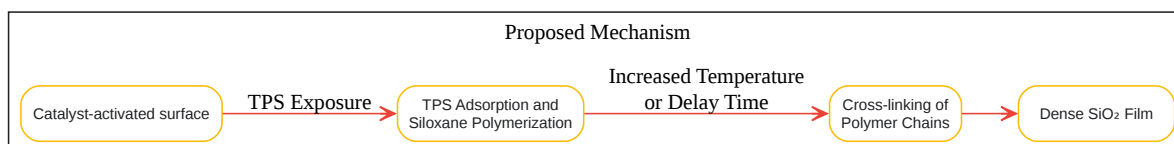
Table 3: Electrical and Physical Properties of Rapid ALD SiO₂ Films

Property	Value	Growth Temperature (°C)
Film Density (g/cm ³)	~2	140, 185, 230
Leakage Current (A at 8 MV/cm)	2.5×10^{-11}	Not specified
Breakdown Field (MV/cm)	> 11	All growth temperatures
Dielectric Constant	4.15 - 6.14	Increases with decreasing temperature

Source:[7][8]

Proposed Reaction Mechanism

The rapid growth of SiO₂ using TPS and a catalyst like TMA is believed to involve the formation of siloxane polymer chains at the catalytically active sites, followed by cross-linking of these chains to form a dense SiO₂ film.[1]



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Caption: A simplified logical flow of the proposed RALD mechanism.

Lower temperatures and higher TPS fluxes tend to favor the polymerization step, leading to higher growth rates, while higher temperatures or longer delay times between precursor pulses promote the cross-linking reaction, which can be self-limiting.[1] The presence of Lewis base impurities, such as pyridine derivatives, in the TPS precursor can also catalyze both the initial nucleation and the cross-linking reaction.[1][9]

Conclusion

Tris(tert-pentoxo)silanol has emerged as a valuable precursor for the atomic layer deposition of high-quality silicon dioxide thin films, especially in applications demanding high throughput. The use of a catalyst in a rapid ALD process allows for exceptionally high growth rates while maintaining excellent film properties. The detailed protocols and data presented in these notes provide a solid foundation for researchers and scientists to implement and optimize SiO₂ ALD processes using this precursor for a variety of applications, from semiconductor manufacturing to advanced materials research.

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- To cite this document: BenchChem. [Application Notes and Protocols: Tris(tert-pentoxo)silanol for Atomic Layer Deposition]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100008#tris-tert-pentoxo-silanol-as-a-precursor-for-atomic-layer-deposition-ald>]

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